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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the
molecular formula C11H24, commonly known as undecane and its variants. With 159 possible
structural isomers, this alkane presents a significant opportunity for research in areas requiring
nuanced understandings of physicochemical properties, such as solvent chemistry, drug
formulation, and reference standards in analytical chemistry.[1][2][3][4][5] This document details
the physicochemical properties of a wide range of these isomers, provides in-depth
experimental protocols for their identification and characterization, and includes visualizations
to aid in understanding the relationships between their structures and properties.

Physicochemical Properties of C11H24 Isomers

The structural diversity of undecane isomers leads to a wide range of physical properties. A
primary determinant of these properties is the degree of branching in the carbon chain.
Generally, increased branching leads to a more compact molecular structure, which in turn
affects intermolecular forces (van der Waals forces). This results in lower boiling points and, to
a more complex extent, varied melting points and densities compared to the straight-chain
isomer, n-undecane.|[2]

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for a selection of C11H24
isomers. This data has been compiled from various chemical databases and literature sources.
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Boiling Point Melting Point Density
IUPAC Name CAS Number
(°C) (°C) (g/cm?)

n-Undecane 1120-21-4 196 -26 0.740
2-Methyldecane 6975-98-0 189.3 - 0.737
3-Methyldecane 13151-34-3 188.1 - 189.1 -92.9 0.742
4-Methyldecane 2847-72-5 188.7 - 0.741
5-Methyldecane 13151-35-4 186.1 -57.06 (est.) 0.742
2,2-

_ 98060-52-7 177 - -
Dimethylnonane
2,3-

_ 2884-06-2 186 -57.06 (est.) 0.7438
Dimethylnonane
3,3-

_ 17302-18-0 185 - -
Dimethylnonane
4,4-

_ 17302-18-0 186 - -
Dimethylnonane
3-Ethylnonane 17302-11-3 186 - -
4-Ethyloctane 15869-86-0 163.6 - -
4-Propyloctane 17302-13-5 184-186 - -
2,2,3-

. - 180.5 - 0.756
Trimethyloctane
2,2,4-

- 175.8 - 0.744

Trimethyloctane
2,2,5-

_ - 174.5 - 0.739
Trimethyloctane
2,2,6-

. 62016-28-8 174 -57.06 (est.) 0.7349
Trimethyloctane
2,3,3-

- 187.3 - 0.770

Trimethyloctane
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2,3,4-

Trimethyloctane

- 184.2 - 0.763

2,3,5-

Trimethyloctane

- 182.5 - 0.755

2,4,6-

Trimethyloctane

62016-37-9 172.8 - -

3,3,4-

Trimethyloctane

- 186.2 - 0.771

2,2,3,3-
Tetramethylhepta  61868-40-4 189 - -

ne

2,2,6,6-
Tetramethylhepta  40117-45-1 174 - -

ne

2,3,4,5-
Tetramethylhepta  61868-53-9 180 - -

ne

3,3,5,5-
Tetramethylhepta  61868-61-9 175 - -

ne

Note: Some data points, particularly melting points, are estimated and should be used with
caution. The experimental data for all 159 isomers is not exhaustively available in the literature.

Experimental Protocols for Isomer Identification

The identification and differentiation of C11H24 isomers require high-resolution analytical
techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic
Resonance (NMR) spectroscopy are the primary methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic
compounds, making it ideal for the analysis of alkane isomers.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the C11H24 isomer mixture in a volatile, non-polar solvent
such as hexane or pentane. A typical concentration is 1-10 pg/mL.

o If quantitative analysis is required, an internal standard (e.g., a deuterated alkane or an
alkane with a different, non-interfering chain length) should be added to the sample.

e |nstrumentation:

o Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one
with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is
recommended for separating alkane isomers based on their boiling points. High-resolution
capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 pm film
thickness) are essential for resolving closely boiling isomers.

o Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
Electron ionization (El) at 70 eV is the standard ionization method for creating
reproducible mass spectra for library matching.

e GC Conditions:
o Injector Temperature: 250 °C.
o Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

o Oven Temperature Program: A temperature ramp is crucial for separating the isomers. A
typical program starts at a low temperature and gradually increases:

» |nitial temperature: 40 °C, hold for 2 minutes.

» Ramp: Increase to 200 °C at a rate of 5 °C/min.
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» Final hold: Hold at 200 °C for 5 minutes.

» This program should be optimized based on the specific column and the complexity of
the isomer mixture.

e MS Conditions:
o lon Source Temperature: 230 °C.
o Mass Range: Scan from m/z 35 to 300.

o Data Acquisition: Full scan mode is used for identification. For quantitative analysis,
selected ion monitoring (SIM) can be employed for higher sensitivity.

o Data Analysis:

o Identification: Isomers are identified by their retention times and by comparing their mass
spectra to a reference library (e.g., NIST/Wiley). The fragmentation patterns of alkanes are
characterized by a series of alkyl fragments (CnH2n+1).

o Quantification: The peak area of each isomer is integrated and compared to the peak area

of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule, allowing for the unambiguous structural elucidation of isomers.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3).

o Transfer the solution to a 5 mm NMR tube.

¢ Instrumentation:
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o A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal
dispersion, which is particularly important for the often-crowded proton spectra of alkanes.

 NMR Experiments:
o 'H NMR: Provides information about the chemical environment of the protons.

» Protons in alkanes typically resonate in the upfield region of the spectrum (& 0.5-2.0
ppm).

= Signal multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring
protons.

o 18C NMR: Provides information about the different carbon environments.
» Alkane carbons typically resonate between & 10 and 60 ppm.
= The number of unique carbon signals indicates the symmetry of the molecule.

o DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,
CHz, and CHs groups.

= DEPT-90 shows only CH signals.

» DEPT-135 shows CH and CHs signals as positive peaks and CHz signals as negative
peaks.

o 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.

» COSY (Correlation Spectroscopy): Shows correlations between coupled protons
(typically protons on adjacent carbons).

» HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its
directly attached carbon.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is crucial for piecing together the
carbon skeleton.
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o Data Analysis:

o By combining the information from these experiments, the complete structure of an
unknown C11H24 isomer can be determined. The chemical shifts, coupling constants, and
2D correlations are used to assemble the molecular fragments into a coherent structure.

Mandatory Visualizations

The following diagrams provide visual representations of key concepts related to the
identification and properties of C11H24 isomers.

Sample

Unknown C11H24 Isomer Mixture

Injection Purified Isomer

Separation & Initial Identification Structural Elucidation

NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS) (1H, 13C, DEPT, COSY, HSQC, HMBC)

Retention Times & Mass Spectra Chemical Shifts & Correlations

Data Analysis & Confirmation

Spectral Interpretation & Database Comparison

Confirmed Isomer Structure

Click to download full resolution via product page

Experimental workflow for isomer identification.
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2-Methyldecane
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Effect of branching on the boiling point of C11H24 isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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